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(R)-Dnmdp

Cancer Cell Cytotoxicity Enantiomer-Specific Activity PDE3A-SLFN12

(R)-Dnmdp, also referred to as (R)-DNMDP, is the therapeutically active (R)-enantiomer of the small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. It is a potent and selective cytotoxic agent that directly binds to phosphodiesterase 3A (PDE3A), promoting a neomorphic protein-protein interaction with Schlafen 12 (SLFN12).

Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
Cat. No. B8105948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Dnmdp
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
InChIInChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m1/s1
InChIKeyYOSSKNZHADPXJX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-Dnmdp (CAS 1630760-60-9) Product Overview: Enantiomerically Pure PDE3A-Dependent Cytotoxic Small Molecule


(R)-Dnmdp, also referred to as (R)-DNMDP, is the therapeutically active (R)-enantiomer of the small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. It is a potent and selective cytotoxic agent that directly binds to phosphodiesterase 3A (PDE3A), promoting a neomorphic protein-protein interaction with Schlafen 12 (SLFN12) [1]. This induced complex formation leads to apoptosis in cancer cells expressing elevated levels of both PDE3A and SLFN12. The compound has a molecular formula of C15H20N4O3 and a molecular weight of 304.34 g/mol .

Why (R)-Dnmdp Cannot Be Replaced by Racemic Mixtures, (S)-Enantiomers, or Other PDE3 Inhibitors


The biological activity of (R)-Dnmdp is profoundly stereospecific, with the (S)-enantiomer exhibiting minimal cytotoxic activity [1]. Substitution with the racemic mixture (DNMDP) would result in a 50% reduction in active material, significantly compromising potency. Furthermore, while (R)-Dnmdp is a PDE3A inhibitor, its unique mechanism of inducing a stable PDE3A-SLFN12 complex is not shared by other PDE3 inhibitors like trequinsin or milrinone, which lack the ability to induce this cytotoxic interaction [2]. Therefore, using alternative PDE3 inhibitors or less pure forms of DNMDP will not recapitulate the specific cell-killing effects of (R)-Dnmdp in biomarker-positive cell lines.

(R)-Dnmdp Quantitative Differentiation Evidence: Comparative Analysis vs. (S)-Enantiomer, Racemic Mixture, and Next-Generation Analogs


Potency Differential: 500-Fold Lower EC50 in HeLa Cells vs. (S)-DNMDP

(R)-Dnmdp demonstrates a stark, 500-fold increase in cytotoxic potency compared to its (S)-enantiomer in HeLa cervical cancer cells [1]. This establishes the absolute requirement for the (R) stereoisomer for biological activity. The (S)-enantiomer shows essentially no cytotoxic effect in this assay.

Cancer Cell Cytotoxicity Enantiomer-Specific Activity PDE3A-SLFN12

Comparative Cellular Potency vs. Optimized Analog BRD9500

While (R)-Dnmdp is the prototypical PDE3A-SLFN12 inducer, the structurally optimized analog BRD9500 demonstrates improved potency in both HeLa and SK-MEL-3 cell lines. In HeLa cells, BRD9500 has an EC50 of 1.6 nM , and in SK-MEL-3 melanoma cells, it has an EC50 of 1 nM . This is approximately an order of magnitude more potent than the 10-100 nM range reported for (R)-Dnmdp .

PDE3A Inhibitor SAR Cancer Cell Viability

Mechanistic Differentiation from Classic PDE3 Inhibitors: Induction of PDE3A-SLFN12 Complex

(R)-Dnmdp's cytotoxicity is not due to canonical PDE3 catalytic inhibition, but rather to the induction of a neomorphic protein-protein interaction between PDE3A and Schlafen 12 (SLFN12) [1]. This is a distinct mechanism. Classic PDE3 inhibitors like trequinsin, which have picomolar affinity for PDE3A (IC50 = 0.04 nM) [2], do not induce this interaction and therefore do not kill cancer cells. In fact, they can rescue cells from (R)-Dnmdp-induced death [1].

Mechanism of Action PDE3A-SLFN12 Interaction Velcrin

Comparative Biochemical Potency vs. Milrinone on PDE3A

While (R)-Dnmdp is known to be a potent inhibitor of PDE3A, its primary mode of cell killing is not through catalytic inhibition. Nevertheless, comparing its biochemical inhibition of PDE3A to a clinically used PDE3 inhibitor like milrinone illustrates the difference in potency. Milrinone inhibits PDE3A with an IC50 of 0.45 µM [1]. While direct IC50 data for (R)-Dnmdp on isolated PDE3A enzyme are less commonly reported than cellular EC50 values, the cellular potency suggests a much stronger interaction.

PDE3A Inhibition Biochemical Assay IC50

Validation of Activity in GIST Cells with Defined Biomarker Status

In the GIST882 gastrointestinal stromal tumor cell line, which co-expresses PDE3A and SLFN12, DNMDP treatment reduces cell viability by 90% [1]. The IC50 for this effect was determined to be 27 nM [1]. This is in stark contrast to HEK293T cells, which lack expression of PDE3A and SLFN12 and show no response to the compound, confirming the on-target, biomarker-dependent cytotoxicity.

GIST PDE3A/SLFN12 Biomarker Target Validation

(R)-Dnmdp: Defined Research Use Cases Based on Empirical Evidence


Mechanistic Investigation of PDE3A-SLFN12 Velcrin Complex Formation

(R)-Dnmdp is the prototypical chemical probe for studying the neomorphic PDE3A-SLFN12 interaction. Researchers should use enantiomerically pure (R)-Dnmdp at low nanomolar concentrations (10-100 nM) in biomarker-positive cell lines (e.g., HeLa, GIST882, NCI-H1734) to induce and study this complex, as the (S)-enantiomer is completely inactive and other PDE3 inhibitors fail to elicit this interaction [1]. Negative control experiments should include treatment with (S)-DNMDP or the PDE3 inhibitor trequinsin, neither of which induce the complex or cause cytotoxicity [1].

In Vitro Target Validation in Biomarker-Positive Cancer Models

For laboratories seeking to validate PDE3A/SLFN12 dependency in novel cancer models, (R)-Dnmdp serves as the benchmark tool compound. Cell viability assays should be performed in parallel with an insensitive control cell line (e.g., HEK293T or A549) to confirm on-target activity [2]. The expected EC50 range of 10-100 nM in sensitive lines provides a clear benchmark for activity . Procurement of (R)-Dnmdp ensures the active stereoisomer is being used, avoiding the 50% loss of potency associated with the racemic mixture.

Structure-Activity Relationship (SAR) Baseline for Novel Velcrin Development

Medicinal chemists developing next-generation PDE3A-SLFN12 inducers should use (R)-Dnmdp as the baseline comparator for all new analogs. Its defined potency (HeLa EC50 10-100 nM) and structural liabilities (nitro group, dialkylanilino group) provide the starting point for optimization [3]. The 500-fold difference in activity between the (R) and (S) enantiomers also establishes a critical benchmark for stereochemical purity in new chemical entities [1].

Positive Control in Biomarker Screening Assays

(R)-Dnmdp is an essential positive control for high-throughput screens designed to identify novel PDE3A/SLFN12 modulators or assess the functional status of the pathway in patient-derived cells. Its well-characterized activity profile across a panel of sensitive (e.g., HeLa, SK-MEL-3) and resistant (e.g., A549) cell lines makes it ideal for validating assay robustness and dynamic range . Using the pure (R)-enantiomer eliminates a source of variability in these sensitive assays.

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